1-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C30H26ClN5. This compound is known for its unique structure, which includes a piperazine ring, a chlorophenyl group, and a benzimidazole moiety. It has been studied for various applications in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting 4-chlorobenzhydryl chloride with piperazine in the presence of a base such as potassium carbonate.
Introduction of the benzimidazole moiety: This step involves the reaction of the piperazine derivative with 3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile under specific conditions.
Final assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often involving catalysts and specific solvents.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
1-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction yields .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound has shown potential in biological assays, particularly in studying receptor-ligand interactions and enzyme inhibition.
Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of 1-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an antagonist or inhibitor, blocking the activity of specific proteins involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:
- 1-{4-[(2-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2-isopentyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C30H26ClN5 |
---|---|
Molecular Weight |
492.0 g/mol |
IUPAC Name |
1-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C30H26ClN5/c1-21-19-28(36-27-10-6-5-9-26(27)33-30(36)25(21)20-32)34-15-17-35(18-16-34)29(22-7-3-2-4-8-22)23-11-13-24(31)14-12-23/h2-14,19,29H,15-18H2,1H3 |
InChI Key |
KATHTANNKBKCCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=C(C=C6)Cl)C#N |
Origin of Product |
United States |
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